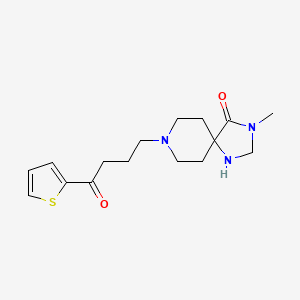
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a spirocyclic core with multiple nitrogen atoms, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: A related compound with a phenyl group instead of the thenoyl group.
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-1-phenyl-, hydrochloride: Another similar compound with a phenyl group and a hydrochloride salt.
Uniqueness
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is unique due to its specific substitution pattern and the presence of the thenoyl group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
102504-99-4 |
|---|---|
Molecular Formula |
C16H23N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-8-(4-oxo-4-thiophen-2-ylbutyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-18-12-17-16(15(18)21)6-9-19(10-7-16)8-2-4-13(20)14-5-3-11-22-14/h3,5,11,17H,2,4,6-10,12H2,1H3 |
InChI Key |
KCTDSFPCQHGLBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















